2-methyl-2H-indazole-3-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylindazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTOULFUMQBHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2h Indazole 3 Sulfonyl Chloride
Direct Functionalization Approaches to Sulfonyl Chloride Formation
Direct approaches focus on introducing the sulfonyl chloride group onto an existing 2-methyl-2H-indazole scaffold. This is often the most straightforward route, provided that regioselectivity can be effectively controlled.
Regioselective Chlorosulfonation of Indazole Precursors
The direct introduction of a chlorosulfonyl group onto the C3 position of 2-methyl-2H-indazole can be accomplished via electrophilic substitution. The reaction typically involves treating the indazole precursor with a strong chlorosulfonating agent.
Chlorosulfonic acid (ClSO₃H) is a common reagent for this transformation. The reaction mechanism involves the electrophilic attack of the sulfonium (B1226848) ion equivalent on the electron-rich C3 position of the indazole ring. The choice of solvent and reaction temperature is critical to minimize side reactions and ensure high regioselectivity. The process for preparing aromatic sulfonyl chlorides often involves reacting the aromatic compound with excess chlorosulfonic acid. google.com
A key challenge in this approach is controlling the position of sulfonylation. The 2-methyl group directs the substitution, but the inherent reactivity of the indazole ring can sometimes lead to a mixture of isomers.
Conversion of Indazole Sulfonic Acid Derivatives to Sulfonyl Chlorides
An alternative two-step method involves the initial synthesis of 2-methyl-2H-indazole-3-sulfonic acid, followed by its conversion to the target sulfonyl chloride. This can be a more controlled approach compared to direct chlorosulfonation.
First, the sulfonic acid is formed, typically by sulfonation with oleum (B3057394) or sulfuric acid. The resulting 2-methyl-2H-indazole-3-sulfonic acid is then isolated and subsequently treated with a chlorinating agent. Common reagents for converting sulfonic acids to sulfonyl chlorides include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). google.com This method allows for the purification of the intermediate sulfonic acid, which can lead to a cleaner final product. A general procedure involves adding the sulfonic acid to a chlorinating agent, often with a catalyst, and heating the mixture until the conversion is complete. google.com
| Step | Reagents | Purpose |
| 1. Sulfonation | H₂SO₄/Oleum | Introduction of -SO₃H group at the C3 position |
| 2. Chlorination | SOCl₂ or PCl₅ | Conversion of -SO₃H group to -SO₂Cl group |
Multi-Step Synthetic Strategies Incorporating Indazole Ring Formation
These strategies involve constructing the 2-methyl-2H-indazole ring from acyclic or other cyclic precursors, with the sulfonyl group or a precursor to it being introduced before, during, or after the cyclization step.
Synthesis of Substituted Indazole Cores Preceding Sulfonylation
The synthesis of the indazole ring is a well-established field, with numerous methods available. For the purpose of synthesizing 2-methyl-2H-indazole-3-sulfonyl chloride, a strategy might involve creating an indazole with a substituent at the C3 position that can be readily converted to a sulfonyl chloride.
One common route to 2H-indazoles is the reductive cyclization of o-nitrobenzylidene amines. organic-chemistry.org In this approach, an appropriately substituted o-nitrobenzaldehyde is condensed with an amine, and the resulting imine is cyclized under reductive conditions to form the indazole ring. nih.gov By starting with precursors bearing a group that can be transformed into a sulfonyl chloride, this method can be adapted to produce the desired scaffold. Another powerful technique is the Cadogan reductive cyclization, where an ortho-nitro Schiff base is treated with a phosphite (B83602) reagent. nih.gov
N-Alkylation and Subsequent Sulfonylation Routes
This approach involves the sulfonylation of an indazole followed by N-alkylation, or the N-alkylation of an indazole followed by sulfonylation. The key challenge in this route is achieving regioselective N-alkylation at the N2 position. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, with the ratio often dependent on the reaction conditions, the nature of the alkylating agent, and the substituents on the indazole ring. beilstein-journals.orgnih.gov
To favor the N2 isomer, kinetically controlled conditions are often employed. For instance, using specific base and solvent combinations can influence the site of alkylation. Mitsunobu conditions have been shown to favor the formation of the N2-alkylated product in certain cases. nih.gov Conversely, thermodynamically controlled conditions often yield the N1 isomer. beilstein-journals.org Once the 2-methyl-2H-indazole is obtained, it can be subjected to the direct sulfonylation methods described in section 2.1.
| Method | Conditions | Predominant Isomer | Reference |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | N2 | nih.gov |
| Base/Solvent System | NaH in THF | N1 | beilstein-journals.orgnih.gov |
| Phase Transfer Catalysis | Alkyl halide, K₂CO₃, TDA-1 | N2 |
Catalytic and Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced methods that can be applied to the synthesis of this compound. These techniques often provide higher efficiency, selectivity, and milder reaction conditions.
Recent research has focused on the direct C-H functionalization of heterocyclic compounds. An electrochemical method for the C3-H sulfonylation of 2H-indazoles has been reported. nih.gov This method is transition-metal- and external-oxidant-free and proceeds at room temperature. nih.govresearchgate.net Using sulfonyl hydrazides as the sulfonyl precursor, this technique allows for the synthesis of a variety of C3-sulfonylated indazoles in good yields. nih.gov This radical-pathway-based approach offers a green and efficient alternative to traditional methods. While this directly yields a sulfone rather than a sulfonyl chloride, it demonstrates the feasibility of selectively functionalizing the C3 position and could potentially be adapted.
Transition Metal-Catalyzed Pathways for Indazole Sulfonylation
The direct C-H sulfonylation of 2H-indazoles at the C3 position using transition metal catalysis is not a well-documented transformation in the current chemical literature. researchgate.net While transition metal-catalyzed C-H functionalization has been extensively used to introduce a variety of substituents onto the indazole scaffold, these methods have predominantly focused on other transformations such as arylation, amination, and acylation. researchgate.netresearchgate.net
Research into the transition metal-catalyzed functionalization of 2H-indazoles has revealed that the C3 position is susceptible to functionalization, often proceeding through a radical pathway. researchgate.net Numerous studies have successfully employed transition metals like palladium and rhodium for C-H activation at other positions of the indazole ring or for the synthesis of the indazole core itself. nih.govnih.gov For instance, palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been achieved using an isocyanide insertion strategy, leading to diverse heterocyclic systems. nih.gov However, the direct introduction of a sulfonyl group via a similar catalytic cycle has not been prominently reported.
While analogous C-H sulfonylation reactions have been developed for other heterocyclic systems, such as the palladium-catalyzed direct C-H bond sulfonylation of indoles, these methods have not been explicitly extended to the C3-sulfonylation of 2H-indazoles. nih.govfigshare.com The current body of research suggests that alternative methods, particularly those involving radical intermediates, are more commonly employed for the C3-sulfonylation of this particular heterocyclic system. researchgate.net
Electrochemical Methods in Indazole Sulfonylation
Electrochemical synthesis has emerged as a powerful and environmentally benign alternative for the C-H sulfonylation of 2H-indazoles, offering a transition metal- and external oxidant-free pathway to 3-sulfonylated indazole derivatives. researchgate.netnih.gov These methods typically proceed at room temperature under ambient air and demonstrate high regioselectivity for the C3 position. researchgate.net
The core of the electrochemical approach lies in the generation of sulfonyl radicals from readily available precursors, such as sulfonyl hydrazides or sodium sulfinates. researchgate.net Mechanistic studies suggest that the reaction proceeds via a radical pathway. researchgate.net In a typical setup, an undivided cell with a graphite (B72142) anode and a platinum cathode is used, and a constant current is applied to initiate the reaction. nih.gov
One prominent electrochemical method involves the direct cross-coupling between sodium sulfinates and 2H-indazoles. nih.gov This process facilitates the concurrent oxidation of both the sulfinate and the 2H-indazole, generating a sulfonyl radical and a radical cationic 2H-indazole, respectively. These radical species then couple to form the desired 3-sulfonylated 2H-indazole. nih.gov This approach is valued for its clean reaction conditions and its avoidance of transition metals and chemical oxidants. researchgate.net
A variety of sulfonyl hydrazides can also be employed as the sulfonyl precursor, leading to a broad spectrum of sulfonylated indazole derivatives with good functional group tolerance and high yields. researchgate.net
Below are interactive data tables summarizing the key aspects of electrochemical sulfonylation of 2H-indazoles based on published research findings.
Table 1: Electrochemical C3-Sulfonylation of 2H-Indazoles with Sulfonyl Hydrazides
| 2H-Indazole Substrate | Sulfonyl Hydrazide | Solvent System | Current (mA) | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | 4-Methylbenzenesulfonohydrazide | CH3CN/H2O | 10 | 92 | researchgate.net |
| 2-(4-Methoxyphenyl)-2H-indazole | 4-Methylbenzenesulfonohydrazide | CH3CN/H2O | 10 | 85 | researchgate.net |
| 2-(4-Chlorophenyl)-2H-indazole | 4-Methylbenzenesulfonohydrazide | CH3CN/H2O | 10 | 88 | researchgate.net |
| 2-Methyl-2H-indazole | 4-Methylbenzenesulfonohydrazide | CH3CN/H2O | 10 | 78 | researchgate.net |
| 2-Phenyl-2H-indazole | Benzenesulfonohydrazide | CH3CN/H2O | 10 | 89 | researchgate.net |
| 2-Phenyl-2H-indazole | 4-Methoxybenzenesulfonohydrazide | CH3CN/H2O | 10 | 84 | researchgate.net |
Table 2: Electrochemical Radical-Radical Cross-Coupling of 2H-Indazoles with Sodium Sulfinates
| 2H-Indazole Substrate | Sodium Sulfinate | Electrolyte | Current (mA) | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | Sodium p-toluenesulfinate | n-Bu4NI | 7 | 85 | nih.gov |
| 2-(4-Fluorophenyl)-2H-indazole | Sodium p-toluenesulfinate | n-Bu4NI | 7 | 82 | nih.gov |
| 2-(4-Bromophenyl)-2H-indazole | Sodium p-toluenesulfinate | n-Bu4NI | 7 | 79 | nih.gov |
| 2-Methyl-2H-indazole | Sodium p-toluenesulfinate | n-Bu4NI | 7 | 72 | nih.gov |
| 2-Phenyl-2H-indazole | Sodium benzenesulfinate | n-Bu4NI | 7 | 88 | nih.gov |
| 2-Phenyl-2H-indazole | Sodium 4-chlorobenzenesulfinate | n-Bu4NI | 7 | 80 | nih.gov |
Reactivity Profile and Chemical Transformations of 2 Methyl 2h Indazole 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The electron-deficient sulfur center of the sulfonyl chloride group is highly susceptible to attack by nucleophiles. This reactivity is the basis for the most common transformations of 2-methyl-2H-indazole-3-sulfonyl chloride, leading to the formation of sulfonamides, sulfonate esters, and sulfones.
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely utilized method for the synthesis of sulfonamides. rsc.orgcbijournal.comresearchgate.net this compound readily reacts with a diverse range of amine nucleophiles to furnish the corresponding N-substituted 2-methyl-2H-indazole-3-sulfonamides.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.comtheses.cz The choice of solvent and base can be critical, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) being commonly employed. cbijournal.comtheses.cz The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable sulfonamide product. rsc.org
The scope of this reaction is broad, encompassing primary and secondary aliphatic and aromatic amines. rsc.org The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.org A variety of structurally diverse amines can be successfully employed, highlighting the versatility of this transformation for building complex molecules containing the indazole-sulfonamide motif.
| Amine Type | Reaction Conditions | Product Class | Reference(s) |
| Primary Aliphatic Amines | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | N-Alkyl-2-methyl-2H-indazole-3-sulfonamide | rsc.orgcbijournal.com |
| Secondary Aliphatic Amines | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | N,N-Dialkyl-2-methyl-2H-indazole-3-sulfonamide | rsc.orgcbijournal.com |
| Primary Aromatic Amines (Anilines) | Base (e.g., Pyridine), Aprotic Solvent | N-Aryl-2-methyl-2H-indazole-3-sulfonamide | cbijournal.com |
| Heterocyclic Amines | Base, Aprotic Solvent | N-Heterocyclyl-2-methyl-2H-indazole-3-sulfonamide |
Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols to produce sulfonate esters. This transformation is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.orgchegg.comlibretexts.org
The reaction typically proceeds by treating the alcohol with the sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine. youtube.comeurjchem.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is followed by the departure of the chloride leaving group and deprotonation of the oxonium ion intermediate by the base to afford the final sulfonate ester product. youtube.com A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the process. chegg.com
| Nucleophile | Reagent | Base | Product Class | Reference(s) |
| Primary/Secondary Alcohols | This compound | Pyridine | Alkyl 2-methyl-2H-indazole-3-sulfonate | youtube.comeurjchem.com |
| Phenols | This compound | Pyridine | Aryl 2-methyl-2H-indazole-3-sulfonate | eurjchem.com |
The synthesis of sulfones from this compound involves the formation of a new sulfur-carbon bond. A common strategy for preparing aliphatic sulfones involves a one-pot, two-step procedure. rsc.org First, the sulfonyl chloride is reduced to its corresponding sulfinate salt. For example, magnesium can be used to mediate this reduction. rsc.org The resulting anhydrous sulfinate salt is then alkylated in situ with an alkyl halide, often in the presence of a catalyst like sodium iodide, to yield the desired sulfone. rsc.org This method provides an efficient route to a variety of aliphatic sulfones. rsc.org
Another approach involves the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard or organolithium reagents. However, a more contemporary method utilizes the SO2-surrogate DABSO, which reacts with organometallic reagents to generate metal sulfinates that can be trapped with electrophiles. organic-chemistry.org While not a direct reaction of the sulfonyl chloride, related strategies often involve the sulfonyl chloride as a precursor to the reacting sulfinate species.
Electrophilic Reactions and Ring Functionalization of the Indazole Core
The reactivity of this compound is twofold: reactions at the electrophilic sulfonyl chloride group and electrophilic substitution on the indazole ring itself.
The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles. This is the most common transformation for this functional group, leading to the formation of a variety of sulfonamide derivatives, which are prevalent in medicinal chemistry. nih.govrsc.orgresearchgate.net The reaction with primary or secondary amines, for instance, yields N-substituted 2-methyl-2H-indazole-3-sulfonamides.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃. chim.it While this modifies the pyrazole (B372694) ring, functionalization of the benzene (B151609) ring is also crucial. The synthesis of various functionalized indazoles often involves the modification of a pre-existing indazole core. nih.gov
| Reaction Type | Reagent | Product Class | Site of Reaction |
|---|---|---|---|
| Sulfonamide Formation | Primary/Secondary Amine (R₂NH) | N-Substituted Sulfonamide | Sulfonyl Chloride Group |
| Sulfonate Ester Formation | Alcohol (ROH)/Phenol (ArOH) | Sulfonate Ester | Sulfonyl Chloride Group |
| Nitration | HNO₃/H₂SO₄ | Nitro-2-methyl-2H-indazole-3-sulfonyl chloride | Indazole Ring (Benzene part) |
| Halogenation | Br₂/FeBr₃ or NCS | Halo-2-methyl-2H-indazole-3-sulfonyl chloride | Indazole Ring (Benzene part) |
Cascade and Tandem Reactions
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation. nih.gov While the literature describes numerous cascade reactions for the synthesis of the 2H-indazole scaffold itself, nih.govresearchgate.net specific examples that utilize this compound as a starting material for a subsequent cascade are less common.
However, it is plausible to design such sequences. For example, a sulfonamide could be formed from this compound and an amine that contains another reactive functional group. An intramolecular reaction could then be triggered, leading to a more complex heterocyclic system. A hypothetical tandem reaction could involve:
Nucleophilic Substitution: Reaction of this compound with a bifunctional nucleophile (e.g., an amino alcohol or an aniline (B41778) with an ortho-alkenyl group).
Intramolecular Cyclization: A subsequent intramolecular reaction, such as an N-S bond rotation followed by cyclization of the sulfonamide onto the second functional group.
An example from related chemistry involves the reaction of hydrazonoyl halides with a thione, which proceeds via a tandem sequence of S-alkylation followed by intramolecular cyclization and elimination of hydrogen sulfide (B99878) to form a fused pyrimido[4,5-d] nih.govacs.orgmdpi.comtriazolo[4,3-a]pyrimidine system. orientjchem.org
Rearrangement Processes (e.g., Kemp Elimination in related sulfonamide formation)
Rearrangement reactions can significantly alter a molecular scaffold. The Kemp elimination is a base-catalyzed 1,2-elimination reaction that typically involves an appropriately substituted N-aryl amide or related system, where a carboxylate group acts as the base to abstract a proton.
For a Kemp-type elimination to occur in a sulfonamide derived from this compound, the amine component used to form the sulfonamide would need to possess a specific structural motif. This would require an acidic C-H bond positioned correctly relative to the sulfonamide N-S bond and an appropriately placed internal base.
While direct examples involving 2-methyl-2H-indazole-3-sulfonamides are not readily found, theoretical studies on alkylimino-substituted sulfonamides highlight the importance of intramolecular hydrogen bonding and proton transfer events, which can influence the compound's conformation and reactivity. nih.gov Such intramolecular interactions are precursors to certain types of rearrangements. Furthermore, photochemical rearrangements of the indazole core itself are known, where 1H- and 2H-indazoles can be converted into benzimidazoles under UV irradiation, proceeding through an excited-state tautomerization and rearrangement. nih.gov This indicates the potential for skeletal reorganization of the indazole core under specific energetic conditions.
Applications of 2 Methyl 2h Indazole 3 Sulfonyl Chloride As a Key Synthetic Building Block
Elaboration of Diverse Indazole Derivatives
The primary application of 2-methyl-2H-indazole-3-sulfonyl chloride is in the synthesis of a wide array of 3-substituted indazole derivatives, most notably indazole-3-sulfonamides. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. rsc.orglibretexts.org This reaction is a cornerstone of sulfonamide synthesis and provides a direct and efficient route to novel indazole-based compounds. mdpi.comcbijournal.com
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, allowing for the generation of a diverse library of indazole sulfonamides. nih.gov The nature of the amine substituent can be systematically varied to modulate the physicochemical and biological properties of the final product. This versatility makes this compound a key building block in medicinal chemistry for creating new molecular entities. nih.gov
The table below illustrates the synthesis of various indazole sulfonamides from this compound and representative amines.
| Amine Nucleophile | Resulting Indazole Derivative |
| Aniline (B41778) | N-phenyl-2-methyl-2H-indazole-3-sulfonamide |
| Piperidine | 3-(piperidin-1-ylsulfonyl)-2-methyl-2H-indazole |
| Benzylamine | N-benzyl-2-methyl-2H-indazole-3-sulfonamide |
| Morpholine | 4-((2-methyl-2H-indazol-3-yl)sulfonyl)morpholine |
This straightforward sulfonylation reaction provides a robust platform for generating diverse molecular structures built upon the 2-methyl-indazole core.
Construction of Complex Polycyclic and Heterocyclic Architectures
Beyond simple derivatization, this compound is a strategic starting material for constructing more intricate molecular architectures. The derivatives formed from this building block, particularly N-substituted sulfonamides, can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused polycyclic and complex heterocyclic systems.
For instance, an indazole-3-sulfonamide, prepared from the parent sulfonyl chloride, can be functionalized with a reactive group on the sulfonamide substituent. This appended group can then react with another position on the indazole ring or the benzene (B151609) portion of the bicyclic system to forge a new ring. Methodologies such as intramolecular Diels-Alder reactions or transition-metal-catalyzed C-H activation/amination can be envisioned for this purpose. nih.gov Such strategies effectively use the indazole-sulfonamide unit as a template to build complexity.
A plausible synthetic pathway could involve:
Reaction of this compound with an amine containing a pendant functional group (e.g., a vinyl or haloaryl group).
An intramolecular cyclization step, such as a Heck reaction or Buchwald-Hartwig amination, to form a new ring fused to the indazole core or its substituent. uniupo.it
This approach allows for the transformation of a relatively simple building block into complex, three-dimensional structures, which are of significant interest in materials science and drug discovery.
Development of Novel Synthetic Methodologies in Organic Chemistry
The utility of this compound extends to the development of new synthetic methods. The sulfonyl group attached to heterocyclic systems can act as more than just a precursor to sulfonamides; it can serve as a reactive handle or an activating group in novel chemical transformations.
Recent studies have explored sulfonyl groups on azole rings as stable precursors for generating highly reactive intermediates, such as indolenines. nih.gov By treating a sulfonyl indazole with a suitable Lewis acid or base, it is possible to generate a transient species that can react with a variety of nucleophiles at the C3 position. This opens up avenues for C-C, C-N, and C-O bond formation under controlled conditions, moving beyond traditional sulfonamide chemistry.
Furthermore, the reaction of 2H-indazoles with sulfinic acids, in a process termed oxo-sulfonylation, leads to the formation of N-sulfonylated indazolones. acs.org This transformation, which involves the installation of both a sulfonyl group and a ketone functionality, highlights the development of novel methods for the simultaneous functionalization of heterocyclic cores. Such innovative reactions expand the synthetic toolkit available to organic chemists for modifying indazole scaffolds and underscore the role of reagents like this compound in pioneering new chemical reactivity.
Mechanistic Investigations in 2 Methyl 2h Indazole 3 Sulfonyl Chloride Chemistry
Elucidation of Reaction Pathways and Transition States
The chemistry of 2-methyl-2H-indazole-3-sulfonyl chloride is largely defined by the reactivity of the sulfonyl chloride group attached to the C3 position of the 2H-indazole core. The elucidation of its reaction pathways often involves studying analogous transformations of the 2H-indazole scaffold. Functionalization at the C3-position of 2H-indazoles can proceed through various mechanisms, including radical-mediated pathways. organic-chemistry.orgfrontiersin.org For instance, mechanistic studies on related C3-functionalization reactions suggest that the process can be initiated by the formation of a radical species which then reacts with the indazole ring. frontiersin.org
Visible-light-promoted reactions have become a key tool in studying these pathways. researchgate.net In many transformations involving 2H-indazoles, the reaction mechanism is suggested to proceed through a radical pathway. organic-chemistry.org For example, the direct C-H amination and fluorination of 2H-indazoles have been shown through experimental results to follow a radical mechanistic pathway. organic-chemistry.org Control experiments, such as radical scavenging experiments, are often employed to confirm the presence of radical intermediates and elucidate the sequence of events in the reaction cascade. frontiersin.org Quantum chemical calculations have also been used to support proposed mechanisms for reactions like the radical C3-nitration of 2H-indazoles. chim.it While direct studies on this compound are limited, the established reactivity of the 2H-indazole core suggests that its reactions would likely follow similar radical-mediated or electrophilic substitution pathways, depending on the reagents and conditions. vulcanchem.com
| Reaction Type | Proposed General Pathway | Key Features | Relevant Studies |
|---|---|---|---|
| Sulfonylation | Radical Addition/Substitution | Generation of a sulfonyl radical from a precursor, followed by attack on the indazole C3-position. | researchgate.net, chim.it |
| C-H Amination | Organophotoredox-Catalyzed Radical Pathway | Involves an electron donor-acceptor complex under visible light irradiation. | organic-chemistry.org |
| Carbamoylation | Visible Light-Induced Oxidative Coupling | Proceeds via a carbamoyl (B1232498) radical intermediate; confirmed by radical trapping experiments. | frontiersin.org, nih.gov |
| Fluorination | Metal-Free Radical Pathway | Utilizes NFSI in water; experimental evidence points to a radical mechanism. | organic-chemistry.org |
Role of Intermediates (e.g., Sulfonyl Radicals, Metal Complexes)
The central intermediates in many reactions involving sulfonyl chlorides are sulfonyl radicals. researchgate.net These radicals can be generated from various sulfonyl sources, including sulfonyl chlorides, often through photoredox catalysis or other initiation methods. researchgate.netrsc.org The addition of sulfonyl radicals to alkenes and alkynes is a well-established method for creating highly functionalized sulfonyl compounds. nih.gov In the context of this compound, cleavage of the S-Cl bond would generate a 2-methyl-2H-indazole-3-sulfonyl radical. This highly reactive intermediate can then engage in a variety of transformations, such as addition to unsaturated bonds or participation in radical cross-coupling reactions. nih.govacs.org
The generation of sulfonyl radicals from precursors like sulfonyl chlorides can be achieved under visible light irradiation, often without the need for a photocatalyst, via an electron donor-acceptor complex. organic-chemistry.org The subsequent reaction of this sulfonyl radical with another substrate leads to the formation of the final product. researchgate.net For instance, the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids affords 3-functionalized 2H-indazoles, demonstrating the role of sulfonyl radicals in C3 functionalization. organic-chemistry.org
While radical intermediates are prominent, the involvement of metal complexes, particularly in cross-coupling reactions, is also a significant aspect of heterocyclic chemistry. chim.it Palladium-catalyzed intramolecular amination is used for the synthesis of 2-aryl-2H-indazoles, and copper catalysts play a key role in the formation of C-N and N-N bonds during the synthesis of the indazole ring itself. organic-chemistry.org Although less documented specifically for sulfonyl chloride reactions at the C3 position, metal complexes could theoretically act as catalysts to facilitate the activation of the C-S bond or to mediate coupling with other organic fragments.
Theoretical and Computational Chemistry Approaches to Reactivity and Selectivity
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of indazole derivatives. nih.govresearchgate.net These approaches provide insights into the electronic structure, reaction mechanisms, and transition states that are often difficult to probe experimentally. researchgate.net DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial indicators of a molecule's kinetic stability and reactivity. nih.gov
For indazole derivatives, DFT studies have been employed to analyze molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net Such calculations help to corroborate experimental data from techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. researchgate.net Molecular electrostatic potential (MEP) maps can be generated to predict reactive sites for electrophilic and nucleophilic attack, while Natural Bond Orbital (NBO) analysis provides information on charge transfer and intramolecular interactions. researchgate.net
In the context of this compound, computational studies could be used to:
Model the homolytic cleavage of the S-Cl bond to form the sulfonyl radical and predict the energy barrier for this process.
Calculate the stability of potential intermediates and the energies of transition states for various reaction pathways.
Explain the regioselectivity of reactions, for example, why functionalization occurs preferentially at the C3 position.
Simulate electronic spectra (UV-Vis) to aid in the characterization of reactants and products. researchgate.net
A plausible mechanism for the radical C3-nitration of 2H-indazoles has been proposed based on control experiments and supported by quantum chemical calculations, highlighting the synergy between experimental and theoretical approaches. chim.it
| Computational Method | Parameter/Analysis | Application in Indazole Chemistry | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Assessing kinetic stability and chemical reactivity of derivatives. | nih.gov |
| DFT | Molecular Electrostatic Potential (MEP) | Identifying sites prone to electrophilic and nucleophilic attack. | researchgate.net |
| DFT | Natural Bond Orbital (NBO) Analysis | Investigating intramolecular charge transfer and orbital interactions. | researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra Simulation | Calculating electronic transitions to compare with experimental spectra. | researchgate.net |
| Quantum Chemical Calculations | Transition State Modeling | Elucidating reaction mechanisms and predicting activation energies. | chim.it |
Future Perspectives in the Academic Research of 2 Methyl 2h Indazole 3 Sulfonyl Chloride
Exploration of Undiscovered Reactivity Modes
The reactivity of 2-methyl-2H-indazole-3-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. Conventionally, this functional group is known to react with nucleophiles to form sulfonamides, sulfonates, and related derivatives. However, future research could unearth more nuanced and novel reactivity patterns.
One area of potential exploration is its participation in transition-metal-catalyzed cross-coupling reactions . While the use of aryl sulfonyl chlorides as coupling partners is established, the specific reactivity of an indazole-based sulfonyl chloride is not well-documented. Future studies could investigate its use in reactions such as the Suzuki-Miyaura or Negishi couplings, where the sulfonyl chloride moiety could be transformed into a leaving group or even participate directly in the catalytic cycle. Such transformations would offer new pathways for the C3-functionalization of the indazole core.
Another intriguing possibility lies in the generation of unique reactive intermediates . Under specific conditions, such as photolysis or treatment with strong reducing agents, the sulfonyl chloride group could be induced to release sulfur dioxide, potentially generating an indazolyl radical or anion. These highly reactive species could then be trapped by various substrates, leading to the formation of novel carbon-carbon or carbon-heteroatom bonds at the C3 position.
Furthermore, the potential for this compound to act as a novel protecting group for amines or alcohols could be investigated. The resulting sulfonamides and sulfonates would likely exhibit unique stability profiles, and the development of mild and selective deprotection methods would be a key aspect of this research.
Finally, its role in cycloaddition reactions warrants investigation. While not a conventional dienophile or dipolarophile, the electron-withdrawing nature of the sulfonyl chloride group could activate the indazole ring towards participation in [4+2] or [3+2] cycloadditions under appropriate conditions, providing rapid access to complex polycyclic systems.
| Potential Reactivity Mode | Proposed Reaction Type | Potential Products |
| Cross-Coupling | Suzuki-Miyaura Coupling | 3-Aryl-2-methyl-2H-indazoles |
| Reactive Intermediate | Reductive Desulfonylation | 3-Substituted-2-methyl-2H-indazoles |
| Protecting Group Chemistry | Protection of Amines | 2-Methyl-2H-indazole-3-sulfonamides |
| Cycloaddition | Diels-Alder Reaction | Fused Polycyclic Heterocycles |
Development of Greener and More Efficient Synthetic Protocols
The traditional synthesis of sulfonyl chlorides often involves harsh reagents such as chlorosulfonic acid, which raises significant environmental and safety concerns. A key area for future academic research will be the development of more sustainable and efficient methods for the synthesis of this compound and its derivatives.
One promising approach is the use of catalytic methods for sulfonyl chloride synthesis . For instance, the direct oxidative chlorosulfonation of 2-methyl-2H-indazole using a milder chlorinating agent in the presence of a suitable catalyst could be explored. This would circumvent the need for stoichiometric amounts of hazardous reagents.
In the subsequent reactions of this compound, particularly in the formation of sulfonamides, the use of environmentally benign solvents is a critical aspect of green chemistry. mdpi.com Research could focus on developing protocols that utilize water, ionic liquids, or deep eutectic solvents as reaction media, replacing traditional volatile organic compounds. sci-hub.se The use of phase-transfer catalysis could also facilitate reactions in biphasic systems, simplifying product isolation and solvent recycling. sci-hub.se
| Green Chemistry Approach | Specific Protocol | Potential Advantages |
| Greener Synthesis of Sulfonyl Chloride | Catalytic Oxidative Chlorosulfonation | Avoidance of chlorosulfonic acid |
| Sustainable Solvents for Sulfonamide Synthesis | Reactions in water or ionic liquids | Reduced use of volatile organic compounds |
| Process Intensification | One-Pot/Tandem Reactions | Increased efficiency, reduced waste |
Advanced Applications in Complex Molecule Synthesis
The indazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds. nih.govnih.govmdpi.com Consequently, this compound is a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications.
Future research will likely focus on utilizing this compound as a key intermediate in the synthesis of novel drug candidates . The sulfonyl chloride moiety can be readily converted into a diverse array of sulfonamide derivatives by reacting it with various amines. This modular approach allows for the rapid generation of compound libraries for high-throughput screening against various biological targets. Given that other indazole derivatives have shown promise as cannabinoid receptor modulators, it is plausible that derivatives of this compound could be explored for similar activities. google.com
Beyond medicinal chemistry, this compound could find applications in the synthesis of functional organic materials . The indazole ring system possesses interesting photophysical properties, and the introduction of a sulfonyl group at the C3 position could be used to tune these properties. For example, sulfonamide derivatives could be designed to exhibit fluorescence or serve as components in organic light-emitting diodes (OLEDs).
The synthesis of complex natural products and their analogues represents another promising area of application. The rigid, bicyclic structure of the indazole core can serve as a scaffold for the construction of more elaborate molecular architectures. The sulfonyl group can be used as a handle for further functionalization or as a directing group to control the stereochemistry of subsequent reactions.
| Application Area | Specific Example | Potential Impact |
| Medicinal Chemistry | Synthesis of sulfonamide libraries | Discovery of new therapeutic agents |
| Materials Science | Development of fluorescent probes | New materials for imaging and electronics |
| Natural Product Synthesis | Use as a key building block | Access to novel and complex molecular structures |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-methyl-2H-indazole-3-sulfonyl chloride, and how can reaction efficiency be optimized?
- Methodology : A typical approach involves sulfonation of the indazole precursor using chlorosulfonic acid under controlled temperatures. For example, in analogous sulfonyl chloride syntheses, chlorosulfonic acid is added to the precursor at 0°C, followed by gradual warming to room temperature to complete the reaction. Ice-water quenching is used to isolate the product .
- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., excess chlorosulfonic acid), reaction time (1–3 hours), and temperature control to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures high yields .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : Confirm molecular structure using H and C NMR to detect characteristic peaks for the indazole ring and sulfonyl chloride group.
- Mass Spectrometry : Validate molecular weight (CHNOSCl, theoretical MW: 300.75 g/mol) via ESI-MS or MALDI-TOF.
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the key spectroscopic characteristics for identifying this compound?
- FT-IR : Strong absorption bands at 1370–1350 cm (S=O asymmetric stretching) and 1170–1150 cm (S=O symmetric stretching).
- UV-Vis : Absorption maxima near 270–290 nm due to the conjugated indazole system .
Advanced Research Questions
Q. What are the optimal reaction conditions for synthesizing sulfonamide derivatives using this compound?
- Methodology : React with amines in polar aprotic solvents (e.g., DMF or THF) using triethylamine (EtN) as a base. For example:
- Dissolve 0.37 mmol sulfonyl chloride and 0.37 mmol amine in 5 mL DMF.
- Add 0.4 mL EtN and 20 mg DMAP (catalyst).
- Stir at room temperature, monitor via TLC, and purify via ethyl acetate extraction and column chromatography .
- Critical Factors : Steric hindrance of the amine, solvent polarity, and catalytic base selection influence reaction kinetics and yields.
Q. How do solvent properties influence the stability and reactivity of this compound?
- Solvolysis Studies : Hydroxylic solvents (e.g., water, ethanol) accelerate hydrolysis, degrading the sulfonyl chloride to sulfonic acid. Stability is higher in anhydrous, non-nucleophilic solvents like dichloromethane or acetonitrile .
- Reactivity Trends : Solvents with high dielectric constants (e.g., DMF) enhance electrophilicity of the sulfonyl chloride group, improving reactivity with nucleophiles .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chloride intermediates like this compound?
- Data Contradiction Analysis :
- Control Experiments : Replicate reactions under identical conditions (e.g., solvent, temperature, catalyst) to isolate variables.
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed sulfonic acid) that may skew reactivity results.
- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps influenced by substituents or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
